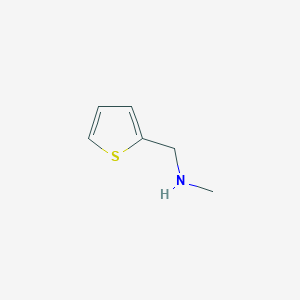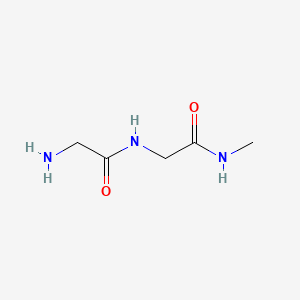![molecular formula C38H32N2 B1330945 N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-Biphenyl]-4,4'-diamin CAS No. 20441-06-9](/img/structure/B1330945.png)
N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-Biphenyl]-4,4'-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Wissenschaftliche Forschungsanwendungen
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices due to its excellent hole-transporting properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves the reaction of biphenyl derivatives with aniline derivatives under controlled conditions. One common method includes the use of palladium-catalyzed amination reactions, where the biphenyl core is functionalized with aniline groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including high-temperature and high-pressure reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems is also common to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its ability to transport holes in optoelectronic devices. It interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material. This process is crucial for the efficient operation of OLEDs and other devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine
- N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine
- N,N’-Di-p-tolyl-N,N’-diphenylbenzidine
Uniqueness
N4,N4’-Diphenyl-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its high thermal stability, excellent hole-transporting properties, and its ability to form stable amorphous films. These characteristics make it particularly suitable for use in high-performance optoelectronic devices .
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[4-(N-(4-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2/c1-29-13-21-35(22-14-29)39(33-9-5-3-6-10-33)37-25-17-31(18-26-37)32-19-27-38(28-20-32)40(34-11-7-4-8-12-34)36-23-15-30(2)16-24-36/h3-28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWWPCQEYRCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348695 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20441-06-9 |
Source


|
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)










![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)

![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)
